molecular formula C6H5ClN4O B3039116 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 98138-75-1

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3039116
CAS No.: 98138-75-1
M. Wt: 184.58 g/mol
InChI Key: IYMIVDJSVSTKCB-UHFFFAOYSA-N
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Description

Structural Analogy to Purine Bases in Biological Systems

The pyrazolo[3,4-d]pyrimidine scaffold shares a striking structural similarity with naturally occurring purine bases, such as adenine and guanine (Fig. 1). This heterocyclic system consists of fused pyrazole and pyrimidine rings, creating a planar structure that mimics the hydrogen-bonding patterns and electronic distribution of purines. The nitrogen-rich framework enables interactions with enzymes and receptors that typically recognize adenosine or guanosine, including kinases, phosphodiesterases, and GTP-binding proteins.

Table 1: Structural comparison of pyrazolo[3,4-d]pyrimidine and purine bases

Feature Pyrazolo[3,4-d]pyrimidine Adenine/Guanine
Ring system Bicyclic (pyrazole + pyrimidine) Bicyclic (imidazole + pyrimidine)
Hydrogen bond donors 2-3 2-3
π-electron density Delocalized Delocalized
Bioisosteric potential High Native recognition

The chloro and methoxy substituents at positions 6 and 4 of 6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine enhance its reactivity for further functionalization. These groups modulate electron distribution while maintaining the core's ability to engage in π-π stacking and dipole-dipole interactions within enzyme active sites. Computational studies demonstrate that the methoxy group improves solubility compared to unsubstituted analogs, without compromising target affinity.

Historical Development of Pyrazolo[3,4-d]pyrimidine Derivatives

The medicinal exploration of pyrazolo[3,4-d]pyrimidines began in the late 20th century, with early work focusing on their kinase inhibitory properties. Key milestones include:

  • 2004 : Schenone et al. identified pyrazolo[3,4-d]pyrimidines as potent Src family kinase inhibitors, establishing their potential in oncology.
  • 2012 : Bakr et al. developed anti-inflammatory derivatives by functionalizing the 4-position with alkoxy groups, paving the way for solubility optimization.
  • 2020 : Abdel-Megid synthesized antimicrobial variants through regioselective substitution at the 6-position, demonstrating scaffold versatility.
  • 2022 : A breakthrough came with the synthesis of this compound as a precursor for CDK9 inhibitors active against avian influenza (H5N1).

Table 2: Evolution of pyrazolo[3,4-d]pyrimidine derivatives

Year Innovation Application Reference
2004 Src kinase inhibition Cancer research
2016 EGFR-targeting analogs Antiproliferative agents
2020 PKD inhibitors (e.g., 17m) Antitumor therapy
2022 H5N1 antiviral carboxamide derivatives Infectious disease

Modern synthetic approaches, such as the microwave-assisted reaction described by El-Hamouly et al., have enabled efficient production of 6-chloro-4-methoxy derivatives. The compound's synthesis typically involves:

  • Cyclocondensation of ethoxymethylene malononitrile with phenylhydrazine
  • Hydrolysis to carboxamide intermediates
  • Chlorination using PCl₅/POCl₃ mixtures
  • Methoxylation via nucleophilic substitution

Properties

IUPAC Name

6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMIVDJSVSTKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloro-pyrimidine-5-carbaldehyde in the presence of a suitable solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. It inhibits the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Anticancer Activity

  • This compound : Demonstrates potent anticancer activity by targeting EGFR/ErbB2 receptors, with IC₅₀ values in the low micromolar range .
  • 4-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine : Shows attenuated xanthine oxidase inhibition while retaining anticancer efficacy, suggesting reduced off-target effects .
  • 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine : The phenyl group enhances membrane permeability, but activity data remain underexplored .

Enzyme Inhibition

  • 6-Chloro-4-methoxy derivatives : Exhibit dual kinase inhibition (e.g., CDK2/cyclin E), attributed to the methoxy group’s hydrogen-bonding capacity .
  • 4,6-Dichloro analogs : Higher electrophilicity enables covalent binding to kinase active sites, but may increase toxicity .

Biological Activity

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Chlorine atom at the 6-position
  • Methoxy group at the 4-position
  • Pyrazole and pyrimidine rings fused together

This structural configuration contributes to its reactivity and biological activity.

This compound primarily acts as an inhibitor of various protein kinases, particularly cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR). The inhibition of these targets disrupts critical signaling pathways involved in cell proliferation and survival.

Target Proteins

  • CDK2 : Inhibiting CDK2 disrupts the cell cycle, preventing cancer cell proliferation.
  • EGFR : This compound has shown potential as an EGFR inhibitor, which is significant in cancer therapy.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit a range of biological activities including:

  • Antitumor properties
  • Antiviral activity
  • Anti-inflammatory effects

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance:

Cell LineIC50 Value (µM)Effect
A5498.21Apoptotic induction
HCT-11619.56Cell cycle arrest

These results indicate that the compound can effectively inhibit cell growth and induce apoptosis.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of pyrazolo[3,4-d]pyrimidine derivatives suggests good bioavailability and stability. Factors such as pH and temperature can influence their efficacy, making them suitable candidates for further development in medicinal chemistry.

Case Studies

Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class:

  • Study on EGFR Inhibition :
    • Researchers synthesized new derivatives that showed potent inhibition against wild-type and mutant EGFR.
    • Compound 12b exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (T790M), showcasing its potential as a targeted cancer therapy .
  • Antitumor Activity :
    • A study demonstrated that pyrazolo[3,4-d]pyrimidines could induce cell cycle arrest at the S and G2/M phases in cancer cells, significantly increasing the BAX/Bcl-2 ratio, which is indicative of apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using substituted pyrazole or pyrimidine precursors. For example, one-pot multi-component reactions under reflux with solvents like DMF or acetonitrile are employed. Optimization involves adjusting stoichiometry, temperature (e.g., 50°C for 16 hours in DMF), and catalysts (e.g., anhydrous sodium acetate) to improve yields. Post-reaction purification often includes ice quenching, filtration, and recrystallization from solvents like acetonitrile .

Q. How should researchers handle and store chlorinated pyrazolopyrimidines safely?

  • Methodological Answer : Strict PPE (gloves, lab coat, goggles) is mandatory. Reactions should be conducted in fume hoods or gloveboxes to avoid inhalation. Waste must be segregated and treated by certified hazardous waste facilities. Storage conditions vary by derivative but generally require dry, cool environments (e.g., -20°C for moisture-sensitive analogs) .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent positions (e.g., methoxy at C4, chloro at C6) and aromatic proton environments.
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches in pyrazole rings, C-Cl bonds).
  • HPLC : Validates purity (>95% is standard for pharmacological studies).
  • XRPD : Resolves crystalline structure and polymorphs, as demonstrated in hydrochloride salt forms .

Advanced Research Questions

Q. How can substituent effects at the pyrazole ring influence reactivity and biological activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., chloro at C6) enhance electrophilicity, facilitating nucleophilic substitutions. Methoxy at C4 increases solubility but may reduce metabolic stability. Systematic SAR studies involve synthesizing analogs (e.g., methylthio, aryloxy) and testing via in vitro assays (e.g., kinase inhibition). Computational tools like DFT can predict electronic effects .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation steps:

  • Replicate experiments with rigorously characterized compounds (via HPLC/NMR).
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
  • Cross-validate with structural analogs to isolate pharmacophore contributions .

Q. How are reaction yields improved for complex derivatives like hydrochloride salts?

  • Methodological Answer : Acidic workup (e.g., 1M HCl) enhances crystallization of hydrochloride salts. Heating to 50°C post-reaction ensures complete solubility before cooling-induced crystallization. Yield optimization (e.g., 52.7% for a hydrochloride derivative) requires precise stoichiometry and solvent selection (e.g., aqueous HCl vs. organic solvents) .

Q. What computational approaches are used to predict pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates binding to target proteins (e.g., kinases) and assesses stability.
  • ADMET Prediction : Tools like SwissADME estimate solubility, bioavailability, and CYP450 interactions.
  • Docking Studies : Identify key interactions (e.g., hydrogen bonds with methoxy groups) for lead optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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